

Binimetinib Combination Therapy Response Rates

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Compound Focus: Binimetinib

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Cancer Type	Genetic Alteration	Regimen	Trial Phase	Objective Response Rate (ORR)	Key Trial / Reference
Melanoma	BRAF V600E/K	Encorafenib + Binimetinib	III (COLUMBUS 7-yr update)	63% (Complete + Partial Response) [1]	COLUMBUS (NCT01909453) [2] [1]
High-Grade Glioma	BRAF V600E	Encorafenib + Binimetinib	II	60% (1 Complete, 2 Partial Responses in 5 patients) [3]	ABTC Trial (NCT03973918) [3]
Colorectal Cancer (mCRC)	RAS mutant, Microsatellite Stable (MSS)	Binimetinib + Nivolumab + Ipilimumab	Ib/II	7.4% (2 of 27 patients) [4]	NCT03271047 [4]
Colorectal Cancer (mCRC)	RAS mutant, MSS	Binimetinib + Nivolumab	II	0% (0 of 27 patients) [4]	NCT03271047 [4]

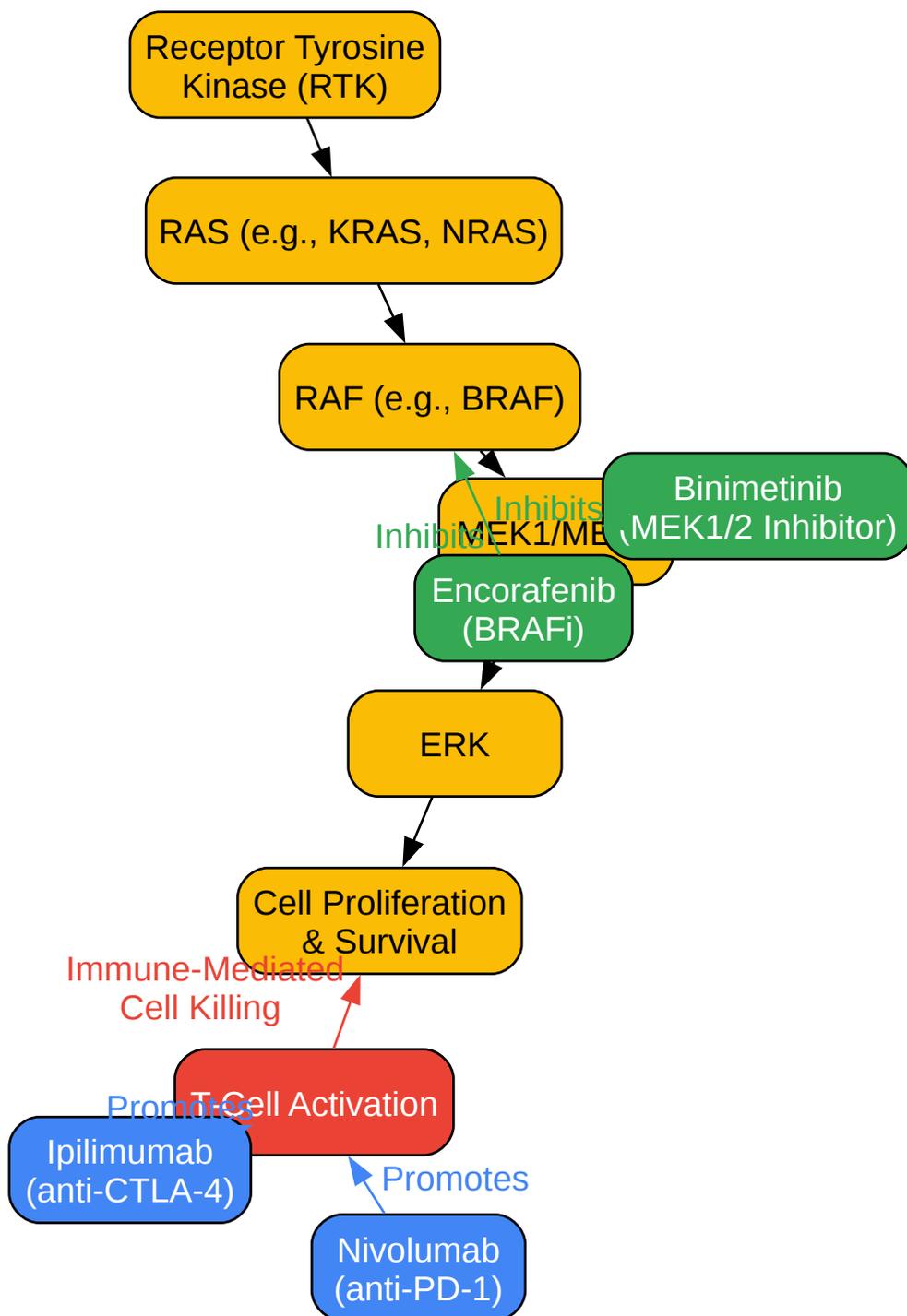
Detailed Experimental Protocols and Context

For researchers, the methodology and context behind these data points are critical. Here is a summary of the key trial designs.

- **COLUMBUS Trial (Melanoma)**: This randomized, open-label, phase III trial compared **encorafenib (450 mg once daily) plus binimetinib (45 mg twice daily)** against vemurafenib monotherapy in patients with **unresectable or metastatic BRAF V600-mutant melanoma** [2]. The primary endpoints were **Progression-Free Survival (PFS)** and **Overall Survival (OS)**. The 7-year update confirmed long-term efficacy, with a 21.2% PFS rate and a 27.4% OS rate for the combination arm [1].
- **ABTC Trial (High-Grade Glioma)**: This was a phase 2, open-label trial for adults with recurrent **BRAF-V600 mutated high-grade glioma**. Patients received the same FDA-approved doses of encorafenib and **binimetinib** continuously in 28-day cycles. The primary objective was to estimate efficacy by **objective response rate per modified RANO criteria**, with central radiological review [3].
- **ARRAY-162-202 Trial (Colorectal Cancer)**: This multicenter, open-label, phase 1b/2 study investigated **binimetinib** with nivolumab (anti-PD-1) with or without ipilimumab (anti-CTLA-4) in patients with **pre-treated, MSS, RAS-mutant mCRC** [4]. The phase 1b part determined the **Recommended Phase 2 Dose (RP2D)** of **binimetinib** to be 45 mg twice daily. The phase 2 part then randomly assigned patients to assess the **safety and clinical activity** of the combinations, with ORR as a key efficacy endpoint.

Mechanism of Action and Signaling Pathway

Binimetinib is a potent, selective, allosteric inhibitor of **MEK1 and MEK2**, which are key components of the **MAPK signaling pathway** (RAS-RAF-MEK-ERK) [5]. This pathway regulates cell growth and survival, and its overactivation is common in cancers. The following diagram illustrates the pathway and drug targets.



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As the diagram shows:

- In **BRAF V600-mutant melanoma**, the combination of encorafenib and **binimetinib** provides a dual blockade of the MAPK pathway, leading to significant tumor responses [2] [5].

- In **RAS-mutant MSS mCRC**, the rationale for adding **binimetinib** to immunotherapy was to modulate the tumor microenvironment and potentially overcome resistance to immune checkpoint inhibitors. However, the clinical results showed only minimal efficacy [4].

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